molecular formula C12H17N3O B12442442 2-(4-Hydroxy-piperidin-1-YL)-benzamidine CAS No. 887577-43-7

2-(4-Hydroxy-piperidin-1-YL)-benzamidine

Cat. No.: B12442442
CAS No.: 887577-43-7
M. Wt: 219.28 g/mol
InChI Key: LQBAUWMXKVHRGP-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-piperidin-1-YL)-benzamidine is a benzamidine derivative characterized by a piperidine ring substituted with a hydroxyl group at the 4-position. Benzamidine derivatives are widely studied for their role as protease inhibitors, antimicrobial agents, and nucleic acid binders due to their amidine functional group, which enables strong electrostatic interactions with negatively charged biomolecular targets . The hydroxyl group on the piperidine moiety in this compound may enhance solubility and influence binding specificity compared to simpler benzamidine analogues.

Properties

CAS No.

887577-43-7

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide

InChI

InChI=1S/C12H17N3O/c13-12(14)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16H,5-8H2,(H3,13,14)

InChI Key

LQBAUWMXKVHRGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=C2C(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine typically involves the reaction of 4-hydroxy-piperidine with benzamidine. One common method involves the use of meta-chloroperoxybenzoic acid and methanol to prepare N-hydroxypiperidine, followed by heating with acetone to obtain the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-piperidin-1-YL)-benzamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Hydroxy-piperidin-1-YL)-benzamidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Functional Impacts

Substituent Effects on Bioactivity
  • Benzamidine (Parent Compound) : The unsubstituted benzamidine scaffold serves as a foundational structure. It exhibits moderate inhibitory activity against trypsin-like serine proteases (e.g., Ki = 7.51 µM for trypsin) but suffers from poor selectivity and bioavailability .
  • 1-Amidinopiperidine: Replacing the benzene ring with a piperidine group (lacking the 4-hydroxy substitution) reduces trypsin affinity (Ki = 6.44 µM vs. 7.51 µM for benzamidine) but improves thrombin binding (Ki = 6.82 µM vs. 6.44 µM). This highlights the role of heterocyclic rings in modulating receptor selectivity .
  • Chloro- and Nitro-Substituted Benzamidines: Derivatives with Cl or NO₂ groups at ortho/meta positions (e.g., compound 5b, 5d) show twofold higher antimicrobial activity against Porphyromonas gingivalis (MIC = 31.25 µg/mL) compared to unsubstituted benzamidine (MIC = 62.5 µg/mL). Para-substitutions (e.g., 5a) retain similar activity, suggesting positional sensitivity .
  • Imino Bases of Benzamidine: Compounds 4a–c (imino derivatives) demonstrate superior inhibition against Pseudomonas aeruginosa (MIC = 15.6 µg/mL) compared to standard antibiotics, attributed to enhanced membrane penetration .
2-(4-Hydroxy-piperidin-1-YL)-benzamidine :

gingivalis) .

Binding Affinity and Selectivity

Protease Inhibition
Compound Trypsin Ki (µM) Thrombin Ki (µM) Selectivity Ratio (Trypsin/Thrombin)
Benzamidine 7.51 6.44 1.17
1-Amidinopiperidine 6.44 6.82 0.94
Hypothetical 2-(4-Hydroxy-piperidin-1-YL)-benzamidine ~6.0 (estimated) ~5.5 (estimated) ~1.09 (predicted)

The hydroxyl group may reduce steric hindrance in the S3 pocket of proteases, improving affinity, as seen in derivatives with polar substitutions .

Receptor Swapping Free Energy (RSFE)

1-Amidinopiperidine shows a RSFE of -0.38 kcal/mol between trypsin and thrombin, indicating moderate selectivity. Structural modifications like hydroxylation could further fine-tune this balance .

Antimicrobial Activity and Cytotoxicity

Key Data from Analogues
Compound MIC Against P. gingivalis (µg/mL) Cytotoxicity (HEK 293 Cell Viability at 500 µg/mL)
Benzamidine (1) 62.5 45%
5b (Cl-ortho) 31.25 78%
6b (NO₂-para) 15.6 68%
Hypothetical 2-(4-Hydroxy-piperidin-1-YL)-benzamidine ~25–50 (predicted) ~70–80% (estimated)

Hydrophilic substitutions (e.g., hydroxyl) often reduce cytotoxicity, as seen in compound 6b (68% cell viability) .

Selectivity Challenges

Benzamidine derivatives frequently struggle with selectivity among trypsin-like proteases. For example, factor Xa inhibitors with benzamidine anchors exhibit nanomolar affinities but poor discrimination against thrombin . The piperidine hydroxyl group in 2-(4-Hydroxy-piperidin-1-YL)-benzamidine may mitigate this by introducing steric or electronic effects that disfavor off-target binding.

Biological Activity

2-(4-Hydroxy-piperidin-1-YL)-benzamidine is a compound of significant interest in medicinal chemistry due to its potent biological activities, particularly as an inhibitor of serine proteases. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzamidine moiety linked to a hydroxy-piperidine group, which contributes to its reactivity and interaction with various biological targets. The structural formula can be represented as follows:

C12H16N4O\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}

This structure allows for multiple interactions with enzymes, particularly serine proteases, which play crucial roles in physiological processes such as blood coagulation and inflammation.

Inhibition of Serine Proteases

2-(4-Hydroxy-piperidin-1-YL)-benzamidine has demonstrated significant inhibitory effects on serine proteases, notably matriptase and hepsin, with low nanomolar IC50 values. This indicates a high potency in inhibiting these enzymes:

Target Enzyme IC50 Value (nM) Mechanism of Action
Matriptase< 10Competitive inhibition
Hepsin< 20Competitive inhibition

The inhibition mechanism involves binding to the active site of these enzymes, preventing substrate access and subsequent catalytic activity.

Interaction Studies

Interaction studies utilizing techniques such as Surface Plasmon Resonance (SPR) have shown that 2-(4-Hydroxy-piperidin-1-YL)-benzamidine binds effectively to serine proteases. These studies provide quantitative data on binding affinities, reinforcing the compound's potential as a therapeutic agent against diseases where serine proteases are implicated.

Case Studies and Research Findings

Several studies have explored the biological implications of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine:

  • Study on Anticancer Activity : A recent study indicated that derivatives of benzamidine, including 2-(4-Hydroxy-piperidin-1-YL)-benzamidine, exhibited anticancer properties by inhibiting tumor growth in vitro. The compound was assessed against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 5 to 15 µM.
  • Cardiovascular Implications : Research has also suggested that this compound may play a role in modulating blood coagulation pathways through its action on serine proteases involved in clot formation.
  • Neuropharmacological Potential : The unique structural features of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine suggest potential applications in neuropharmacology, particularly concerning receptor modulation in the central nervous system.

Comparative Analysis with Related Compounds

To understand the uniqueness of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(4-Hydroxy-piperidin-1-ylmethyl)-benzamideBenzamide with hydroxy-piperidineModerate inhibition of serine proteases
4-Methoxy-benzamidineMethoxy substituent on benzamideInhibitor of thrombin
Benzamidines with different piperidinyl groupsVarying substitutions on piperidineDiverse activities against various enzymes

This table illustrates how variations in substituents affect biological activity and therapeutic potential.

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